Cas no 2034598-58-6 (2-(4-fluorophenoxy)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)acetamide)

2-(4-fluorophenoxy)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)acetamide structure
2034598-58-6 structure
商品名:2-(4-fluorophenoxy)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)acetamide
CAS番号:2034598-58-6
MF:C20H24FNO3S
メガワット:377.472867965698
CID:5554069

2-(4-fluorophenoxy)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-(4-fluorophenoxy)-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]acetamide
    • 2-(4-fluorophenoxy)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)acetamide
    • インチ: 1S/C20H24FNO3S/c1-14(23)17-8-9-18(26-17)20(10-2-3-11-20)13-22-19(24)12-25-16-6-4-15(21)5-7-16/h4-9,14,23H,2-3,10-13H2,1H3,(H,22,24)
    • InChIKey: AMZNAJDNGCIVJX-UHFFFAOYSA-N
    • ほほえんだ: C(NCC1(C2SC(C(O)C)=CC=2)CCCC1)(=O)COC1=CC=C(F)C=C1

2-(4-fluorophenoxy)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6521-1634-2μmol
2-(4-fluorophenoxy)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)acetamide
2034598-58-6
2μmol
$85.5 2023-09-08
Life Chemicals
F6521-1634-10mg
2-(4-fluorophenoxy)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)acetamide
2034598-58-6
10mg
$118.5 2023-09-08
Life Chemicals
F6521-1634-4mg
2-(4-fluorophenoxy)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)acetamide
2034598-58-6
4mg
$99.0 2023-09-08
Life Chemicals
F6521-1634-5μmol
2-(4-fluorophenoxy)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)acetamide
2034598-58-6
5μmol
$94.5 2023-09-08
Life Chemicals
F6521-1634-1mg
2-(4-fluorophenoxy)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)acetamide
2034598-58-6
1mg
$81.0 2023-09-08
Life Chemicals
F6521-1634-20mg
2-(4-fluorophenoxy)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)acetamide
2034598-58-6
20mg
$148.5 2023-09-08
Life Chemicals
F6521-1634-20μmol
2-(4-fluorophenoxy)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)acetamide
2034598-58-6
20μmol
$118.5 2023-09-08
Life Chemicals
F6521-1634-15mg
2-(4-fluorophenoxy)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)acetamide
2034598-58-6
15mg
$133.5 2023-09-08
Life Chemicals
F6521-1634-40mg
2-(4-fluorophenoxy)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)acetamide
2034598-58-6
40mg
$210.0 2023-09-08
Life Chemicals
F6521-1634-10μmol
2-(4-fluorophenoxy)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)acetamide
2034598-58-6
10μmol
$103.5 2023-09-08

2-(4-fluorophenoxy)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)acetamide 関連文献

2-(4-fluorophenoxy)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)acetamideに関する追加情報

2-(4-Fluorophenoxy)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)acetamide: A Comprehensive Overview

2-(4-Fluorophenoxy)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)acetamide, identified by the CAS number 2034598-58-6, is a complex organic compound with significant potential in various fields of chemical research and application. This compound is characterized by its unique structure, which combines a fluorinated phenoxy group, a thiophene ring, and a cyclopentane moiety, all connected through an acetamide functional group. The presence of these diverse structural elements makes it a promising candidate for exploring novel chemical interactions and properties.

The synthesis of this compound involves a multi-step process that highlights the importance of precise chemical engineering. The incorporation of the fluorinated phenoxy group suggests potential applications in materials science, particularly in the development of advanced polymers or as intermediates in pharmaceutical synthesis. Recent studies have shown that fluorinated aromatic compounds can exhibit enhanced stability and bioavailability, making them valuable in drug design.

The thiophene ring within the structure is another key feature. Thiophenes are known for their unique electronic properties, which can be exploited in optoelectronic devices and organic semiconductors. Recent research has focused on modifying thiophene derivatives to improve their conductivity and stability, opening new avenues for their use in flexible electronics and photovoltaic applications. The presence of a hydroxyethyl substituent on the thiophene ring further enhances its versatility, potentially enabling interactions with biological systems or serving as a site for additional functionalization.

The cyclopentane moiety contributes to the compound's rigidity and mechanical strength, which are desirable properties in structural materials. Additionally, the acetamide group introduces hydrogen bonding capabilities, which can influence solubility and intermolecular interactions. This makes the compound suitable for studying self-assembling systems or as a component in supramolecular chemistry.

Recent advancements in computational chemistry have allowed researchers to predict the electronic properties and reactivity of complex molecules like this one with greater accuracy. By employing density functional theory (DFT) calculations, scientists can simulate how this compound interacts with other molecules or substrates under various conditions. Such insights are invaluable for optimizing its performance in specific applications.

In terms of biological applications, this compound's structure suggests potential interactions with cellular receptors or enzymes. Fluorinated compounds are often used in drug discovery due to their ability to modulate pharmacokinetics without significantly altering bioactivity. The combination of fluorinated phenoxy and thiophene groups may offer a unique pharmacological profile, making it an interesting candidate for anti-inflammatory or antiviral agents.

Furthermore, the hydroxyethyl substituent introduces hydrophilic properties into an otherwise hydrophobic framework. This balance between hydrophilicity and hydrophobicity could be advantageous in drug delivery systems or as a stabilizing agent in emulsions and suspensions.

The synthesis pathway for this compound involves several critical steps that require careful optimization. The coupling of the phenoxy group with the cyclopentane ring likely requires palladium-catalyzed cross-coupling reactions, which are known for their efficiency and selectivity. Similarly, the introduction of the thiophene moiety may involve nucleophilic substitution or conjugate addition reactions, depending on the specific intermediates used.

Recent studies have also explored green chemistry approaches to minimize environmental impact during synthesis. By using renewable feedstocks or catalytic processes that reduce waste generation, researchers can develop more sustainable methods for producing compounds like this one.

In conclusion, 2-(4-fluorophenoxy)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)acetamide represents a fascinating example of modern organic chemistry's ability to design complex molecules with tailored properties. Its unique structure offers multiple avenues for exploration across materials science, pharmacology, and green chemistry. As research continues to uncover new applications and optimizations for such compounds, their role in advancing technology and medicine will undoubtedly grow.

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